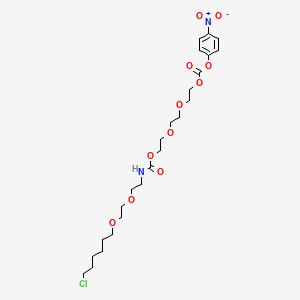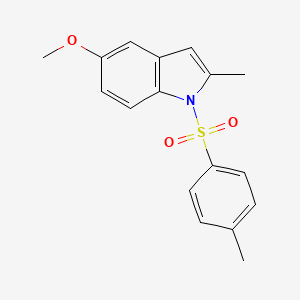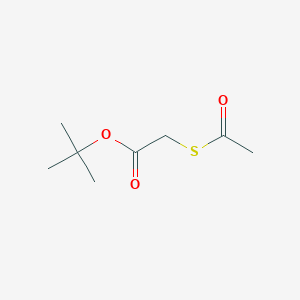
Benzyl 12-(tosyloxy)dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 12-(tosyloxy)dodecanoate can be synthesized through a multi-step process. One common method involves the esterification of dodecanoic acid with benzyl alcohol to form benzyl dodecanoate. This intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to introduce the tosyloxy group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 12-(tosyloxy)dodecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted dodecanoates depending on the nucleophile used.
Reduction: Yields benzyl 12-hydroxydodecanoate.
Oxidation: Results in benzyl 12-carboxydodecanoate.
Applications De Recherche Scientifique
Benzyl 12-(tosyloxy)dodecanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential antimicrobial and antifungal properties due to the presence of the dodecanoate moiety.
Material Science: Employed in the preparation of functionalized polymers and surfactants.
Mécanisme D'action
The mechanism of action of Benzyl 12-(tosyloxy)dodecanoate is primarily based on its ability to undergo nucleophilic substitution reactions. The tosyloxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the dodecanoate chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 12-hydroxydodecanoate: Similar structure but with a hydroxyl group instead of a tosyloxy group.
Benzyl 12-carboxydodecanoate: Contains a carboxyl group in place of the tosyloxy group.
Tosyl 12-(tosyloxy)dodecanoate: Features two tosyloxy groups, one on each end of the dodecanoate chain.
Uniqueness
Benzyl 12-(tosyloxy)dodecanoate is unique due to the presence of both a benzyl group and a tosyloxy group, which confer distinct reactivity and functionalization potential. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
benzyl 12-(4-methylphenyl)sulfonyloxydodecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5S/c1-23-17-19-25(20-18-23)32(28,29)31-21-13-8-6-4-2-3-5-7-12-16-26(27)30-22-24-14-10-9-11-15-24/h9-11,14-15,17-20H,2-8,12-13,16,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZAYYCZCKDOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)











